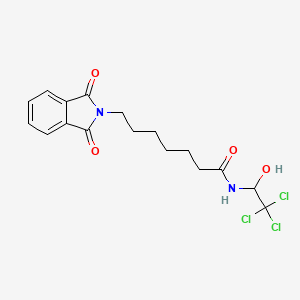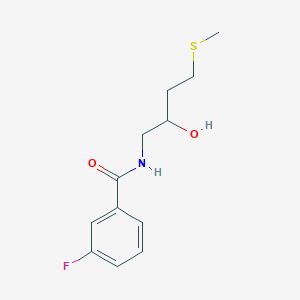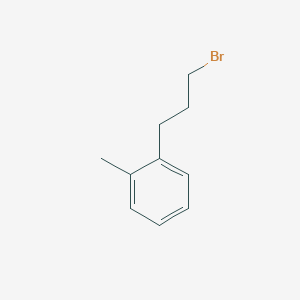
1-(3-Bromopropil)-2-metilbenceno
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-2-methylbenzene has several applications in scientific research:
Mecanismo De Acción
Target of Action
Brominated compounds like this are often used in organic synthesis, particularly in reactions such as the suzuki–miyaura coupling . This reaction involves the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of many organic compounds.
Mode of Action
In the context of the Suzuki–Miyaura coupling, 1-(3-Bromopropyl)-2-methylbenzene could potentially act as an electrophile. The bromine atom in the compound can be replaced by a nucleophile in a substitution reaction . This is part of the broader mechanism of the Suzuki–Miyaura coupling, which involves the cross-coupling of an organoboron compound (the nucleophile) with a halide or pseudohalide (the electrophile) in the presence of a palladium catalyst .
Result of Action
The result of the action of 1-(3-Bromopropyl)-2-methylbenzene is typically the formation of a new carbon-carbon bond via the Suzuki–Miyaura coupling . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used in the reaction.
Action Environment
The efficacy and stability of 1-(3-Bromopropyl)-2-methylbenzene can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling is typically performed under mild conditions and is tolerant of a wide range of functional groups . The reaction does require a palladium catalyst and a base, and the choice of these can have a significant impact on the reaction’s efficiency and selectivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 2-methylbenzyl alcohol followed by a substitution reaction with 1,3-dibromopropane. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the substitution process .
Industrial Production Methods: Industrial production of 1-(3-Bromopropyl)-2-methylbenzene may involve large-scale bromination processes using bromine or hydrobromic acid in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromopropyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium ethoxide are used in solvents like ethanol or tert-butanol.
Major Products:
Substitution Reactions: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination Reactions: The major product is typically an alkene, such as 2-methyl-3-phenylpropene.
Comparación Con Compuestos Similares
1-Bromo-3-phenylpropane: Similar in structure but lacks the methyl group on the benzene ring.
3-Bromopropylbenzene: Another similar compound but without the methyl substitution on the benzene ring.
Uniqueness: 1-(3-Bromopropyl)-2-methylbenzene is unique due to the presence of both a bromopropyl group and a methyl group on the benzene ring.
Propiedades
IUPAC Name |
1-(3-bromopropyl)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-9-5-2-3-6-10(9)7-4-8-11/h2-3,5-6H,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWRGHGMXHIGIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine](/img/structure/B2397115.png)
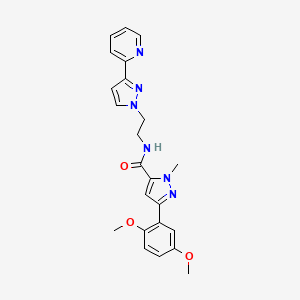
![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2397117.png)
![1-(3-Chlorophenyl)-2-(2-hydroxy-2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2397118.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2397120.png)
![3-benzyl-7-[(1-pyridin-3-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2397121.png)
![2-{4-[(4-benzylpiperidin-1-yl)carbonyl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2397124.png)
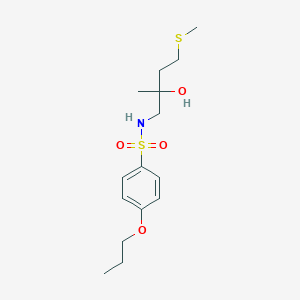
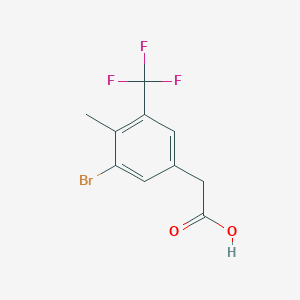
![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2397132.png)
